molecular formula C15H19Cl2N3O4 B1676074 Maribavir CAS No. 176161-24-3

Maribavir

Numéro de catalogue B1676074
Numéro CAS: 176161-24-3
Poids moléculaire: 376.2 g/mol
Clé InChI: KJFBVJALEQWJBS-XUXIUFHCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Maribavir is an antiviral medicine used to treat cytomegalovirus (CMV) infection in people 12 years and older who have received an organ transplant . It is used when an infection or disease does not respond to treatment with ganciclovir, valganciclovir, cidofovir, or foscarnet .


Synthesis Analysis

The synthesis of Maribavir involves the reaction of 4,5-Dichloro-1,2-phenylenediamine with isopropyl isothiocyanate in pyridine in the presence of a desulfurizing agent . The target compounds were synthesized upon glycosylation of suitably substituted 2-aminoimidazopyridines .


Molecular Structure Analysis

Maribavir is a benzimidazole riboside antiviral agent with a molecular weight of 376.23 Da . It has a molecular formula of C15H19Cl2N3O4 .


Chemical Reactions Analysis

Maribavir works by competitively inhibiting the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication .


Physical And Chemical Properties Analysis

Maribavir is a benzimidazole riboside antiviral agent with a molecular weight of 376.23 Da . It has a molecular formula of C15H19Cl2N3O4 .

Applications De Recherche Scientifique

  • Clinical Pharmacology of Maribavir :

    • Maribavir is evaluated for treating CMV infections in transplant patients and has received FDA Breakthrough Therapy designation. It has a half-life of 5–7 hours and is primarily eliminated through the CYP3A4 pathway. Maribavir binds to plasma proteins and can penetrate the blood–retinal barrier. It is notable for its minimal pharmacokinetic differences among various patient populations, including those with severe renal impairment or moderate hepatic impairment (Song et al., 2019).
  • Treatment of Refractory or Resistant CMV Infections :

    • A study showed that 67% of transplant recipients achieved clearance of CMV viremia within 6 weeks when treated with maribavir, with responses maintained for up to 24 weeks. This highlights maribavir’s effectiveness in managing CMV infections that are refractory or resistant to current antivirals (Papanicolaou et al., 2018).
  • Maribavir Drug-Drug Interactions :

    • Maribavir's potential for drug-drug interactions (DDIs) is thoroughly evaluated, showing a low risk for DDI. It is metabolized primarily through CYP3A4 and CYP1A2, with renal clearance as a minor route. Maribavir may increase exposure of immunosuppressants such as tacrolimus, suggesting a need for monitoring blood concentrations of concomitant immunosuppressants (Song et al., 2019).
  • Effect on Cardiac Repolarization :

    • Maribavir was evaluated for its effects on cardiac repolarization in healthy participants. The study concluded that maribavir does not impact cardiac repolarization, demonstrating its safety in terms of cardiac effects (Ilić et al., 2020).
  • Preemptive Treatment of CMV Reactivation :

    • A phase 2 trial evaluated maribavir for preemptive treatment of CMV infection in transplant recipients. The study found similar efficacy of maribavir to valganciclovir for clearing CMV viremia, suggesting its potential as an alternative treatment option (Maertens et al., 2019).
  • Maribavir in Combination with Other Antivirals :

    • Maribavir has been tested in vitro in combination with other antivirals, demonstrating additive interactions with several agents and synergy with rapamycin. This suggests its potential use in therapeutic combinations (Chou et al., 2018).

Safety And Hazards

Maribavir should be handled with care to avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be avoided .

Orientations Futures

Maribavir was approved by the FDA in November 2021, under the name Livtencity (Takeda), for the treatment of resistant CMV infections in post-transplant patients . The drug was also approved by Health Canada in September 2022 and by the European Commission in November 2022 .

Propriétés

IUPAC Name

(2S,3S,4R,5S)-2-[5,6-dichloro-2-(propan-2-ylamino)benzimidazol-1-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O4/c1-6(2)18-15-19-9-3-7(16)8(17)4-10(9)20(15)14-13(23)12(22)11(5-21)24-14/h3-4,6,11-14,21-23H,5H2,1-2H3,(H,18,19)/t11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFBVJALEQWJBS-XUXIUFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1C3C(C(C(O3)CO)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC1=NC2=CC(=C(C=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170091
Record name Maribavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Human cytomegalovirus (CMV) is a herpesvirus commonly causing infection in patients following stem cell or organ transplants. As with other herpesviruses, CMV tends to persist in the host and become reactivated under immunosuppressive conditions - patients requiring multiple immunosuppressive medications to combat transplant rejection are thus at a much higher risk of developing serious CMV infections. Maribavir belongs to a class of anti-cytomegalovirus antivirals called benzimidazole ribosides. It competitively inhibits the human CMV pUL97 viral protein kinase, which results in viable but severely defective viruses upon replication, although the reasons for this remain poorly defined. In addition, maribavir also inhibits viral release from the nucleus to the cytoplasm by inhibiting pUL97-dependent phosphorylation of the nuclear lamina component lamin A/C, although the extent to which this activity contributes to its antiviral efficacy is unclear.
Record name Maribavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Maribavir

CAS RN

176161-24-3
Record name Maribavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176161-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maribavir [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176161243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maribavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06234
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maribavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MARIBAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTB4X93HE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Maribavir
Reactant of Route 2
Reactant of Route 2
Maribavir
Reactant of Route 3
Maribavir
Reactant of Route 4
Reactant of Route 4
Maribavir
Reactant of Route 5
Maribavir
Reactant of Route 6
Maribavir

Citations

For This Compound
2,890
Citations
J Trofe, L Pote, E Wade, E Blumberg… - Annals of …, 2008 - journals.sagepub.com
… Maribavir has also been found to be effective against ganciclovir-resistant CMV strains. Maribavir differs from current CMV antiwal agents in its adverse event profile. Maribavir is not …
Number of citations: 71 journals.sagepub.com
J Maertens, C Cordonnier, P Jaksch… - … England Journal of …, 2019 - Mass Medical Soc
… , maribavir blocks nuclear egress of viral capsids through the inhibition of protein kinase UL97. Maribavir is active … In addition, maribavir has a favorable safety profile, without associated …
Number of citations: 120 www.nejm.org
MN Prichard - Reviews in medical virology, 2009 - Wiley Online Library
The serine/threonine kinase expressed by human cytomegalovirus from gene UL97 phosphorylates the antiviral drug ganciclovir, but its biological function is the phosphorylation of its …
Number of citations: 173 onlinelibrary.wiley.com
FM Marty, P Ljungman, GA Papanicolaou… - The Lancet infectious …, 2011 - thelancet.com
… maribavir prevented cytomegalovirus infection significantly better … maribavir. We did a phase 3 study to assess the safety, tolerability, and anticytomegalovirus activity of oral maribavir in …
Number of citations: 392 www.thelancet.com
TL Levien, DE Baker - Hospital Pharmacy, 2023 - journals.sagepub.com
… Maribavir has also been shown to inhibit Epstein-Barr virus replication. When maribavir was … observed; the pUL97 kinase activity inhibited by maribavir is necessary for the activation of …
Number of citations: 4 journals.sagepub.com
GA Papanicolaou, FP Silveira… - Clinical Infectious …, 2019 - academic.oup.com
… maribavir (up to 400 mg twice daily [BID]) for CMV prophylaxis in HCT was encouraging [26]. However, 100 mg BID maribavir … of maribavir for RR CMV disease suggested that maribavir …
Number of citations: 162 academic.oup.com
DJ Winston, F Saliba, E Blumberg, M Abouljoud… - American Journal of …, 2012 - Elsevier
… maribavir compared to oral ganciclovir for prevention of CMV disease was not established (12% with maribavir … or CMV DNA PCR compared to maribavir patients at both 100 days (20% …
Number of citations: 130 www.sciencedirect.com
RK Avery, S Alain, BD Alexander… - Clinical Infectious …, 2022 - academic.oup.com
… 352 patients were randomized (235 maribavir; 117 IAT). Significantly more patients in the maribavir versus IAT group achieved the primary endpoint (55.7% vs 23.9%; adjusted …
Number of citations: 101 academic.oup.com
DJ Winston, JAH Young, V Pullarkat… - Blood, The Journal …, 2008 - ashpublications.org
… -mg doses of maribavir compared with the 100-mg doses of maribavir. The greatest amount … mg of maribavir twice daily. There were no significant differences in the plasma maribavir …
Number of citations: 265 ashpublications.org
C Kang - Drugs, 2022 - Springer
… Maribavir was recently approved in the USA for the treatment … of maribavir leading to this first approval for CMV infections. … the concentration of maribavir; a dose increase for maribavir is …
Number of citations: 18 link.springer.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.